(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)14-4-7-24-17(10-14)27-15-5-8-25(11-15)18(26)13-1-2-16-12(9-13)3-6-23-16/h1-4,6-7,9-10,15,23H,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGRWDQQOGDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" typically involves multi-step procedures:
Synthesis of the Indole Derivative: : The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized using reductive amination of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Pyridine Substituted with Trifluoromethyl Group:
Final Coupling Reaction: : The final step involves the coupling of these intermediates under suitable conditions such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane to form the desired compound.
Industrial Production Methods: The industrial scale production of this compound would likely involve optimizing these synthetic routes for high yield and purity, employing automated reactors for precision in temperature control and reagent addition, along with chromatographic techniques for purification.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the indole ring or the pyrrolidine nitrogen.
Reduction: : Reductive transformations could modify the trifluoromethyl-substituted pyridine ring.
Substitution: : The indole and pyrrolidine moieties provide sites for electrophilic or nucleophilic substitution reactions.
Oxidizing Agents: : For oxidation, reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) could be used.
Reducing Agents: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices.
Substituting Agents: : Various halides, alkylating agents, and acylating agents can be used for substitution reactions.
Oxidation might yield hydroxylated derivatives.
Reduction could produce dehalogenated or partially reduced compounds.
Substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Used as a reagent or intermediate in organic synthesis.
Studied for its unique reactivity patterns and stability.
Evaluated for biological activity due to its indole and pyridine components.
Potential as a biochemical probe.
Investigated for pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.
Utilized in the development of novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action typically involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulating biochemical pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
- Compound 7g: (1H-indol-5-yl)(3-(4-methoxyphenyl)-5-p-tolyl-4,5-dihydropyrazol-1-yl)methanone Structural Differences: Replaces the pyrrolidinyl-pyridine group with a dihydropyrazolyl ring bearing methoxyphenyl and p-tolyl substituents. Physicochemical Properties: Higher molecular weight (409.98 g/mol) due to bulky aromatic groups. The methoxy group increases polarity compared to the trifluoromethyl group in the target compound . Synthesis: Prepared via condensation reactions, yielding a solid with a melting point of 236–238°C.
- [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Structural Differences: Indol-3-yl instead of indol-5-yl; pyridin-3-yl linked to a dihydropyrazolyl ring. Bioactivity: Indole-3-yl derivatives often exhibit serotonin receptor affinity, suggesting divergent targets compared to the indol-5-yl analog .
- Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (121306-57-8) Structural Differences: Lacks the pyrrolidine and trifluoromethyl groups. Features a 2-methylphenyl-dihydropyrazolyl moiety. Applications: Pyrazoline derivatives are known for anti-inflammatory and antimicrobial activities, indicating functional versatility compared to the target compound .
Trifluoromethyl-Containing Analogs
- 5-{[4-{[2-(pyrrolidin-1-ylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}-1,3-dihydro-2H-indol-2-one Structural Differences: Integrates a sulfonamide-pyrrolidine group and a trifluoromethylpyrimidine instead of pyridine. Properties: Higher molecular weight (530.52 g/mol) and complex hydrogen-bonding capacity (SMILES: O=S(=O)...N5CCCC5). Likely targets kinases due to the pyrimidine scaffold .
Computational Similarity Assessment
- Fingerprint Analysis: MACCS or Morgan fingerprints would highlight shared features (indole, methanone) and differences (trifluoromethyl vs. methoxy).
- Tanimoto Index : Likely <0.7 due to significant substituent variations (e.g., Compound 7g vs. target compound) .
- Activity Cliffs: Minor structural changes (e.g., indol-5-yl vs. indol-3-yl) may drastically alter bioactivity, as seen in serotonin receptor ligands .
Physicochemical and Pharmacokinetic Properties
Challenges in Similarity-Based Predictions
- ranitidine). This underscores the need for experimental validation .
- CMC Determination : Techniques like spectrofluorometry and tensiometry yield comparable critical micelle concentrations (CMCs) for quaternary ammonium compounds, but extrapolation to indole derivatives is uncertain .
Biological Activity
The compound (1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound integrates several functional groups, notably an indole moiety, a pyridine derivative, and a pyrrolidine structure. These features are associated with various biological activities, including anti-inflammatory and antitumor effects. The trifluoromethyl group enhances the compound's lipophilicity and possibly its bioactivity.
Key Structural Features
- Indole Moiety : Known for its diverse biological activities.
- Pyridine Derivative : Enhances pharmacological profile.
- Pyrrolidine Structure : Contributes to the compound's overall stability and reactivity.
Research indicates that compounds with similar structures often act as modulators in various biological pathways, particularly those involved in inflammation and metabolic regulation. The exact mechanism by which this compound exerts its effects is still under investigation but may involve interaction with specific receptors or enzymes.
Antitumor Activity
Studies have shown that indole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It potentially inhibits pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of indole derivatives, providing insights into their pharmacological potential:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of MAO-B with an IC50 value of 21 nM, suggesting neuroprotective properties. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Effective against various cancer cell lines.
- Anti-inflammatory Properties : Potential for treating chronic inflammatory conditions.
- Neuroprotective Effects : Inhibition of MAO-B suggests applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
